Formazane, 5-(3-nitrophenyl)-1,3-diphenyl-
Description
Historical Development and Evolution of Formazan (B1609692) Chemistry
The journey of formazan chemistry began in 1875 when Friese reacted benzene diazonium nitrate with nitromethane (B149229), leading to the synthesis of the first formazan, which he described as a "cherry-red 'Neue Verbindung'" (new compound). researchgate.net Nineteen years later, in 1894, Hans von Pechmann and Eugen Bamberger independently elucidated the structure of these colorful compounds. researchgate.net Von Pechmann and his collaborator, Runge, also accomplished the oxidation of a formazan to produce the first tetrazolium salt, establishing the reversible redox relationship between these two classes of compounds. researchgate.net
Initially, the structural representation of formazans was a subject of discussion, with tautomerism being a key consideration. It was initially proposed that formazans existed as tautomers, but in 1941, Hunter and Roberts suggested that they are better described as resonance hybrids with a chelated hydrogen-bridge structure.
The biological applications of formazans and their precursor tetrazolium salts were pioneered by Kuhn and Jerchel in 1941. This opened up a new chapter in the history of formazan chemistry, leading to their widespread use in biological and histochemical assays.
Overview of the Structural Features and Significance of Formazan Derivatives in Organic Chemistry
Formazans are intensely colored compounds, a property that arises from the conjugated π-system within their characteristic [-N=N-C(R)=N-NH-] backbone. researchgate.net This structure is closely related to that of azo dyes. A key feature of formazans is their ability to exist in different isomeric forms due to the presence of double bonds. They also exhibit tautomerism.
One of the most significant aspects of formazan chemistry is their relationship with tetrazolium salts. Formazans can be oxidized to colorless tetrazolium salts, and conversely, tetrazolium salts can be reduced to form colored formazans. This redox property is the basis for many of their applications, particularly in biological assays where the formation of a colored formazan indicates metabolic activity.
The versatility of formazan synthesis allows for the introduction of a wide variety of substituents at the 1, 3, and 5 positions of the formazan core. This modularity enables the fine-tuning of their chemical and physical properties, such as color, solubility, and biological activity. Formazan derivatives have been explored for a range of applications, including as dyes, analytical reagents, and in the synthesis of heterocyclic compounds. nih.gov
Specific Context and Research Importance of 5-(3-nitrophenyl)-1,3-diphenylformazane (Syn. 3-(m-nitrophenyl)-1,5-diphenylformazan)
The introduction of a nitro group, particularly a nitrophenyl substituent, into a formazan structure can significantly influence its properties. The nitro group is a strong electron-withdrawing group, which can impact the electronic distribution within the formazan molecule. This, in turn, can affect its color, redox potential, and biological activity.
While specific research focused solely on 5-(3-nitrophenyl)-1,3-diphenylformazane is not extensively documented in publicly available literature, the importance of the nitrophenyl moiety in related compounds provides a strong indication of its research significance. The presence of a nitrophenyl group in various heterocyclic compounds has been associated with a range of biological activities.
Research on related nitrophenyl-containing formazans and other heterocyclic structures has demonstrated their potential as:
Anticancer Agents: The cytotoxic effects of various nitrophenyl-containing compounds have been studied against different cancer cell lines.
Antioxidant Agents: Several studies have reported the antioxidant properties of compounds bearing a nitrophenyl group. nih.gov
Antimicrobial Agents: The nitrophenyl moiety has been incorporated into molecules to enhance their antibacterial and antifungal activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N'-(3-nitroanilino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15N5O2/c25-24(26)18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)22-20-16-10-5-2-6-11-16/h1-14,21H/b22-20?,23-19- |
InChI Key |
DFNLSHMKMVGJCG-QJIJLBHZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC(=CC=C2)[N+](=O)[O-])/N=NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Structural Elucidation and Isomerism of 5 3 Nitrophenyl 1,3 Diphenylformazane
Tautomerism in Formazan (B1609692) Systems
The formazan structure possesses a high degree of tautomeric and conformational flexibility. wikipedia.org Tautomers are constitutional isomers that readily interconvert, and in formazan systems, this phenomenon primarily involves the migration of a proton. libretexts.org
A common form of tautomerism in nitrogen-containing organic compounds is the equilibrium between imine and enamine forms. libretexts.orgthieme.de This is analogous to the well-known keto-enol tautomerism. youtube.com In the context of formazans, this involves the movement of a proton and a pi bond. youtube.comyoutube.com Specifically, 1,5-disubstituted formazans can exist as two tautomers where the hydrogen atom is bonded to either the N1 or N5 nitrogen atom. wikipedia.org This amine-imine tautomerism involves the interconversion where a proton is lost from the carbon alpha to the C=N bond to create the enamine. youtube.com While the imine form is generally more stable and favored in the equilibrium, the presence of the enamine tautomer can be significant for the molecule's reactivity. youtube.comnih.gov
Research has shown that formazans often exist as resonance hybrids stabilized by an intramolecular hydrogen bond. hacettepe.edu.tr This hydrogen bond forms between the N-H group at the N5 position and the nitrogen atom at the N1 position, creating a stable, six-membered quasi-aromatic chelate ring. hacettepe.edu.trresearchgate.netnih.gov This internally coordinated structure can be represented by two mesomeric forms, indicating delocalization of π-electrons across the conjugated system. hacettepe.edu.tr
This intramolecular hydrogen bonding and resonance have a profound effect on the molecule's properties:
Color : Formazan molecules that contain this hydrogen bridge and exist in the chelate form are typically red, whereas those in an open, non-chelated form are yellow. hacettepe.edu.trresearchgate.net
Bond Character : The chelation and resonance decrease the double bond character within the six-membered ring due to the delocalization of p-electrons. hacettepe.edu.tr
Spectral Properties : The presence of the intramolecular hydrogen bond can be detected using Infrared (IR) spectroscopy. Shifts in the characteristic absorption bands for C=N, N-H, and N=N bonds can indicate whether the formazan is in a chelate or non-chelate structure. hacettepe.edu.tr For example, a lower N=N stretching frequency is attributed to the intramolecular hydrogen bond and resonance within the chelate ring. hacettepe.edu.tr
| Functional Group | Chelate Structure Frequency (cm⁻¹) | Non-Chelate Structure Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| C=N | 1500-1510 | 1551-1561 | hacettepe.edu.tr |
| N=N | ~1357 | ~1418 | hacettepe.edu.tr |
| N-H | Lower values (e.g., 3011-3090); often band is absent | Present and at higher frequency | hacettepe.edu.tr |
Geometrical Isomerism
Geometrical isomerism, also known as cis-trans isomerism, arises from the restricted rotation around double bonds. pharmaguideline.comwikipedia.org A formazan molecule contains both a carbon-nitrogen (C=N) and a nitrogen-nitrogen (N=N) double bond, allowing for the existence of four possible geometrical isomers, ignoring tautomerism for the moment. wikipedia.orghacettepe.edu.trresearchgate.net These isomers are defined by the spatial arrangement of substituent groups around these bonds. pharmaguideline.com
The orientation of substituents around the C=N double bond is described using syn-anti nomenclature. researchgate.netslideshare.net In this system, the priority of the groups attached to the carbon and nitrogen atoms is considered. echemi.com The lone pair of electrons on the nitrogen is given the lowest priority. echemi.com If the higher priority groups on the carbon and nitrogen are on the same side of the double bond, the isomer is designated syn; if they are on opposite sides, it is designated anti. slideshare.netechemi.com This nomenclature is analogous to the more modern E/Z notation, where syn corresponds to Z and anti corresponds to E. echemi.com The configuration is largely determined by the steric effect of the substituent at the carbon atom. hacettepe.edu.tr For formazans with bulky substituents at the C3 position (like a phenyl or nitro group), the EZZ configuration (which corresponds to a specific combination of syn/anti and cis/trans) is often the most stable due to stabilization from the intramolecular hydrogen bond. hacettepe.edu.tr
Similarly, the arrangement of substituents around the N=N double bond is described using cis-trans nomenclature. researchgate.netwikipedia.org If the substituent groups are on the same side of the double bond, the isomer is cis, and if they are on opposite sides, it is trans. wikipedia.orgkhanacademy.org The combination of these isomeric possibilities leads to four potential structures: cis-syn, cis-anti, trans-syn, and trans-anti. researchgate.net
The specific geometry has a critical impact on the ability to form the stabilizing intramolecular hydrogen bond:
Chelate-forming isomers : The cis-syn and trans-syn forms can theoretically form the chelate structure involving hydrogen bonding. hacettepe.edu.trresearchgate.net
Non-chelate-forming isomers : The cis-anti and trans-anti forms cannot form this internal hydrogen bond due to the unfavorable position of the N-H proton. hacettepe.edu.trresearchgate.net
Most favorable isomer : Due to steric hindrance, the cis-syn form is considered less likely to form a stable chelate structure. hacettepe.edu.tr Therefore, the trans-syn isomer is generally the most stable and energetically favorable form, as it readily forms the six-membered hydrogen-bonded ring. researchgate.netnih.gov This isomer is often referred to as the "red" form, while the open trans-anti isomer is the "yellow" form. nih.gov
| Isomer | Chelate Structure Possible? | Notes | Reference |
|---|---|---|---|
| trans-syn | Yes | Most favorable form for chelation; often the most stable isomer. Associated with red color. | researchgate.netnih.gov |
| cis-syn | Yes | Chelation is possible but less likely due to steric hindrance. | hacettepe.edu.trresearchgate.net |
| trans-anti | No | N-H group is positioned away from the N1 atom. Associated with yellow color. | hacettepe.edu.trresearchgate.netnih.gov |
| cis-anti | No | N-H group is positioned away from the N1 atom. | hacettepe.edu.trresearchgate.net |
Conformational Analysis of Formazan Systems
The conformational landscape of formazan systems is primarily dictated by rotations around the single bonds within the formazan chain and the bonds connecting the aryl rings to the core structure. The planarity of the formazan chain is a key feature, largely enforced by the conjugated system and the intramolecular hydrogen bond in the stable EZZ configuration. hacettepe.edu.tr
Solid-State Structural Characterization
X-ray Crystallography of Nitroformazan Derivatives
In many crystalline structures of organic molecules containing a nitrophenyl group, the nitro group is often found to be slightly twisted out of the plane of the benzene ring due to intermolecular interactions in the crystal lattice. mdpi.com For instance, in the crystal structure of 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, the pyrazoline ring is nearly coplanar with the 3-nitrophenyl group, with a very small dihedral angle between them. nih.gov This suggests that the 3-nitrophenyl group in 5-(3-nitrophenyl)-1,3-diphenylformazane is also likely to adopt a conformation where it is nearly coplanar with the formazan core in the solid state, unless significant steric hindrance dictates otherwise.
Table 1: Selected Crystallographic Data for a Related Nitroformazan Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole nih.gov | Monoclinic | P2₁/c | 12.0173 | 7.9324 | 15.4944 | 99.160 |
Note: Data for a closely related compound is provided in the absence of specific data for 5-(3-nitrophenyl)-1,3-diphenylformazane.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, C-H···O Interactions)
The crystal packing of nitro-substituted formazans is governed by a variety of non-covalent interactions. The presence of the nitro group and the aromatic rings introduces possibilities for specific and directional intermolecular contacts that dictate the supramolecular architecture.
π-π Stacking: Aromatic rings in adjacent molecules often engage in π-π stacking interactions. In the crystal structure of 1,5-diphenyl-3-(p-nitrophenyl)formazan, a notable stacking arrangement is observed. nih.gov These interactions contribute significantly to the stability of the crystal lattice.
C-H···O Interactions: Weak hydrogen bonds of the C-H···O type are common in the crystal structures of nitro-containing organic compounds. The oxygen atoms of the nitro group can act as hydrogen bond acceptors for C-H donors from neighboring molecules. For example, in the crystal structure of 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, weak intermolecular C-H···O hydrogen bonding is present. nih.gov
Solution-Phase Structural Studies
In solution, formazans often exist in equilibrium between different conformers and isomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the structure and dynamics of these molecules in the solution phase.
The ¹H NMR spectrum of formazans typically shows a characteristic downfield signal for the N-H proton, often in the range of δ 13-15 ppm, which is indicative of its involvement in a strong intramolecular hydrogen bond. hacettepe.edu.trresearchgate.net The chemical shift of this proton can be sensitive to the solvent and the presence of different isomers.
For 1,3,5-triarylformazans, the protons of the phenyl rings will give rise to signals in the aromatic region of the ¹H NMR spectrum. The specific chemical shifts and coupling constants of these protons can provide information about the electronic environment and the rotational freedom of the phenyl rings. The presence of the electron-withdrawing nitro group in 5-(3-nitrophenyl)-1,3-diphenylformazane is expected to influence the chemical shifts of the protons on the C5-phenyl ring, causing them to resonate at a lower field compared to the unsubstituted phenyl ring.
While detailed solution-phase structural studies specifically for 5-(3-nitrophenyl)-1,3-diphenylformazane are not extensively documented in the reviewed literature, the general principles of formazan chemistry, supported by data from related compounds, provide a strong basis for understanding its behavior in solution. The molecule is expected to predominantly exist in the intramolecularly hydrogen-bonded EZZ configuration, with dynamic processes allowing for the interconversion to other isomeric forms.
Electronic Properties and Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a key technique for probing the electronic structure of formazans. Their spectra are typically characterized by multiple absorption bands, with a particularly intense band in the visible region responsible for their color. dergipark.org.tr
Analysis of π-π* Electronic Transitions and Chromophoric System
The chromophoric system of formazans is responsible for their characteristic color, which can range from red to a deep purplish-black. researchgate.net The UV-Vis absorption spectra of formazans, such as 1,3,5-triphenylformazan (B1222628), typically exhibit two primary absorption bands. nih.gov A strong absorption band observed in the visible region, generally between 410 and 500 nm, is attributed to π-π* transitions within the conjugated formazan (B1609692) chain. dergipark.org.trpsu.edu This band is influenced by charge transfer throughout the entire molecule. psu.edu Another significant absorption band is often observed in the ultraviolet region, around 300 nm. nih.gov The formazan chain (-N=N-C=N-NH-) acts as the principal chromophore, where the delocalization of π-electrons across this system dictates the energy of the electronic transitions. researchgate.net
Formazans can exist in different configurations, with the EZZ isomer often being the most stable, particularly with bulky substituents. This stability is further enhanced by an intramolecular hydrogen bond, which creates a six-membered chelate ring. dergipark.org.trpsu.edu This chelation and the resulting conjugated system play a crucial role in the electronic properties of the molecule. researchgate.net
Influence of Substituents (e.g., Nitrophenyl, Diphenyl) on Absorption Maxima (λmax)
Substituents on the phenyl rings of formazans can significantly impact their absorption maxima (λmax). The electronic nature of these substituents, whether electron-donating or electron-withdrawing, alters the electron density within the conjugated π-system, thereby affecting the energy of the π-π* transitions.
The introduction of an electron-withdrawing group, such as the nitro group (-NO2) on the phenyl ring, typically leads to a hypsochromic shift (a shift to a shorter wavelength or blue shift) of the λmax. researchgate.net This effect is attributed to the group's ability to decrease the electron density in the chromophoric system. The position of the substituent (ortho, meta, or para) on the phenyl ring also influences the extent of this shift. researchgate.net
Solvatochromic Behavior and Solvent Polarity Effects on Electronic Spectra
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. The electronic spectra of formazans can exhibit solvatochromic behavior, although the extent of this effect can vary.
While some formazan derivatives show minimal dependence on solvent polarity, others display significant changes in their absorption spectra with varying solvents. rsc.org For instance, an increase in solvent polarity can lead to a hypsochromic (blue) shift for n-π* transitions. youtube.com This is because polar solvents can stabilize the non-bonding orbitals, increasing the energy gap for the transition. The presence of intramolecular hydrogen bonding in the formazan structure can also influence its interaction with solvent molecules. rsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is a valuable tool for identifying the functional groups and analyzing the vibrational modes within a molecule. For formazans, key characteristic absorption bands in the IR spectrum include those for C=N, N=N, and N-H stretching vibrations. The positions of these bands can provide insights into the molecular structure, such as the presence of chelation.
In chelated formazan structures, the C=N stretching band is typically observed in the range of 1500-1510 cm⁻¹. dergipark.org.tr The N=N stretching vibration in a chelated form appears at a lower frequency, for example, around 1357 cm⁻¹ for 1,3,5-triphenylformazan, compared to its non-chelated form at 1418 cm⁻¹. dergipark.org.tr The N-H stretching band in a chelated structure is often observed at lower wavenumbers (e.g., 3011-3090 cm⁻¹) or may even be absent due to the strong intramolecular hydrogen bond. dergipark.org.tr The presence of the nitro group in 5-(3-nitrophenyl)-1,3-diphenylformazan would also give rise to characteristic symmetric and asymmetric stretching vibrations.
Table 1: Typical IR Absorption Bands for Formazans
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching (Chelated) | 3011-3090 | dergipark.org.tr |
| C=N | Stretching (Chelated) | 1500-1510 | dergipark.org.tr |
| C=N | Stretching (Non-chelated) | 1551-1561 | dergipark.org.tr |
| N=N | Stretching (Chelated) | ~1357 | dergipark.org.tr |
| N=N | Stretching (Non-chelated) | ~1418 | dergipark.org.tr |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H), within a molecule.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of a formazan is particularly informative for understanding its structure in solution. A key signal in the spectrum is that of the N-H proton. The chemical shift of this proton is a strong indicator of the presence and strength of intramolecular hydrogen bonding.
A downfield chemical shift for the N-H proton, sometimes as far down as δ 16 ppm, is characteristic of a strong intramolecular hydrogen bond, indicating a chelated structure. dergipark.org.trpsu.edu Conversely, an upfield shift of this signal, for example to around δ 10 ppm, suggests a weakening of this hydrogen bond. dergipark.org.trpsu.edu The protons of the phenyl rings will appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns being influenced by the substituents on each ring. The presence of the electron-withdrawing nitro group on one of the phenyl rings would be expected to shift the signals of the protons on that ring further downfield.
Table 2: Illustrative ¹H NMR Chemical Shifts for Substituted Formazans
| Proton | Typical Chemical Shift (δ, ppm) | Reference |
| N-H (strongly H-bonded) | ~14.87-15.38 | rsc.org |
| N-H (weakly H-bonded) | ~13.95 | rsc.org |
| Aromatic Protons | 6.83-8.88 | rsc.org |
¹³C NMR Spectral Interpretation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. libretexts.org The chemical shift of each carbon atom provides information about its local electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. libretexts.org
The central formazan carbon atom (C5) is expected to resonate in a specific region characteristic of this class of compounds. The carbons of the phenyl rings attached to the nitrogen atoms (N1 and N3) will exhibit chemical shifts typical for aromatic carbons, with some variation depending on their position relative to the formazan chain.
The carbons of the 3-nitrophenyl group at the C5 position will be significantly influenced by the electron-withdrawing nitro group (-NO₂). The carbon atom directly attached to the nitro group (C3' of the nitrophenyl ring) is expected to be shifted downfield. The other carbons of this ring will also experience shifts due to the substituent effect.
A general representation of the expected ¹³C NMR chemical shift ranges for the different carbon atoms in 5-(3-nitrophenyl)-1,3-diphenylformazan is presented in the table below, based on typical values for similar structures. libretexts.orgrsc.org
| Carbon Atom(s) | Expected Chemical Shift (δ, ppm) | Reasoning |
| C5 (Formazan Carbon) | ~140-150 | Characteristic formazan carbon chemical shift. |
| Phenyl Rings (at N1, N3) | ~115-140 | Typical aromatic carbon region. |
| C1' (Nitrophenyl Ring) | ~140-150 | Attached to the formazan core. |
| C3' (Nitrophenyl Ring) | ~145-155 | Directly attached to the electron-withdrawing NO₂ group. |
| Other Nitrophenyl Carbons | ~120-140 | Influenced by the NO₂ group and position in the ring. |
This table is predictive and based on analogous compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. chemguide.co.uk In electron impact mass spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M⁺), which can then undergo fragmentation. chemguide.co.uklibretexts.org The stability of the resulting fragments often dictates the observed fragmentation pattern. chemguide.co.uk
For 5-(3-nitrophenyl)-1,3-diphenylformazan, the molecular ion peak would correspond to its molecular weight. The fragmentation of formazans can proceed through several pathways. Cleavage of the bonds within the formazan chain is a common fragmentation route.
Key expected fragmentation patterns for 5-(3-nitrophenyl)-1,3-diphenylformazan would likely involve:
Loss of the nitrophenyl group: Cleavage of the C5-phenyl bond would result in a significant fragment.
Loss of a phenyl group: Cleavage of the N-phenyl bonds would lead to other characteristic fragments.
Fragmentation of the formazan chain: The N-N and C-N bonds can also cleave, leading to smaller fragments.
Fragmentation of the nitro group: Loss of NO or NO₂ from the nitrophenyl ring is a common fragmentation pathway for nitroaromatic compounds.
The stability of the resulting carbocations and radical species will influence the relative abundance of the fragment ions observed in the mass spectrum. libretexts.org Aromatic fragments are generally stable and therefore often produce intense peaks. libretexts.org
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 5-(3-nitrophenyl)-1,3-diphenylformazan would be expected to show characteristic bands corresponding to the vibrations of the formazan core and the substituted phenyl rings.
Based on studies of related formazan compounds, such as 1,3,5-triphenylformazan and its derivatives, several key vibrational modes can be anticipated. nih.govfrontiersin.orgpsu.edursc.org These include:
C=N and N=N stretching vibrations: These are characteristic of the formazan chain and are often observed in the 1500-1600 cm⁻¹ region. dergipark.org.tr The position of these bands can be influenced by the chelate structure of the formazan. dergipark.org.tr
Phenyl ring modes: Vibrations associated with the phenyl rings, such as ring stretching and bending modes, will be prominent in the spectrum. These typically appear in the 1400-1600 cm⁻¹ and 1000-1200 cm⁻¹ regions.
NO₂ group vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are expected to appear in the Raman spectrum, typically in the 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹ regions, respectively.
Resonance Raman studies on similar formazans have been used to investigate photoinduced processes like excited-state intramolecular proton transfer (ESIPT). nih.govfrontiersin.org The introduction of the 3-nitro group in 5-(3-nitrophenyl)-1,3-diphenylformazan would likely influence the electronic structure and, consequently, the vibrational frequencies and photochromic behavior of the molecule.
Acid Base Chemistry of 5 3 Nitrophenyl 1,3 Diphenylformazane
Determination of Acid Dissociation Constants (pKa)
The acid dissociation constant (pKa) of 5-(3-nitrophenyl)-1,3-diphenylformazane, also referred to as 3-(m-nitrophenyl)-1,5-diphenyl formazan (B1609692) (MNF), has been determined using spectrophotometric methods. jcsp.org.pkresearchgate.net This method relies on recording the absorption spectra of the compound in solutions of varying pH values. researchgate.net The pKa values are then calculated from the changes in absorbance, often with the aid of specialized software that performs multilinear regression analysis on the spectral data. jcsp.org.pkresearchgate.net
In a study conducted at 25 °C and an ionic strength of 0.1 mol·L⁻¹ (maintained with KCl), the pKa of 5-(3-nitrophenyl)-1,3-diphenylformazane was determined in various acetonitrile-water binary mixtures. jcsp.org.pkresearchgate.net The results show a clear dependence of the pKa value on the solvent composition.
Table 1: Experimentally determined pKa values for 5-(3-nitrophenyl)-1,3-diphenylformazane in different acetonitrile-water mixtures. jcsp.org.pkresearchgate.net
Effects of Substituent Position (e.g., Meta-Nitro Group) on Acidity
The position of substituents on the phenyl rings of a formazan molecule significantly influences its acidity. The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the acidity (lowers the pKa value) of the formazan by stabilizing the resulting anion after deprotonation.
Research comparing 5-(3-nitrophenyl)-1,3-diphenylformazane (meta-nitro) with its isomer, 5-(4-nitrophenyl)-1,3-diphenylformazane (para-nitro), demonstrates this effect. jcsp.org.pkresearchgate.net In all tested solvent mixtures, the para-nitro substituted formazan was found to be more acidic (had a lower pKa) than the meta-nitro substituted compound. researchgate.net This is because the electron-withdrawing effect of the nitro group is more effectively transmitted from the para position through resonance, leading to greater stabilization of the conjugate base.
Table 2: Comparison of pKa values for the meta- and para-nitro isomers of 1,5-diphenylformazan. jcsp.org.pkresearchgate.net
Impact of Solvent Composition and Properties on Acid-Base Equilibria
The acid-base equilibrium of a compound is highly dependent on the nature of the solvent. researchgate.net Different solvation abilities of solvents can significantly alter the strengths of acids and bases by changing the solvation energies of the species involved in the equilibrium. researchgate.net For formazans, properties like the solvent's dielectric constant and its hydrogen-bonding capability are particularly important. nih.gov
In the case of 5-(3-nitrophenyl)-1,3-diphenylformazane, studies in acetonitrile-water mixtures show that the pKa value decreases as the proportion of acetonitrile (B52724) in the mixture increases. jcsp.org.pkresearchgate.net This indicates that the compound becomes more acidic in solvent mixtures with a higher concentration of the organic co-solvent. A linear relationship has been observed between the pKa values and the mole fraction of acetonitrile, highlighting a predictable influence of the solvent composition on the acidity. jcsp.org.pkresearchgate.net
The variation in pKa across different solvent compositions can be attributed to factors such as preferential solvation of the acidic and basic forms of the formazan and the structural features of the acetonitrile-water mixtures themselves. nih.gov Acetonitrile is a differentiating solvent with a relatively high dielectric constant and low autoprotolysis constant, making it suitable for studying acid-base equilibria. jcsp.org.pk The change in solvation energies of the neutral formazan molecule and its corresponding anion as the solvent composition changes is the primary driver for the observed shift in pKa. researchgate.net
Relationship between Acidity and Spectroscopic Properties
A direct relationship exists between the acidity of 5-(3-nitrophenyl)-1,3-diphenylformazane and its spectroscopic properties, specifically its UV-visible absorption spectrum. This relationship forms the basis of the spectrophotometric method used for pKa determination. jcsp.org.pk
As the pH of the solution changes, the equilibrium between the protonated (neutral, HA) and deprotonated (anionic, A⁻) forms of the formazan shifts. These two species have distinct absorption spectra, meaning they absorb light maximally at different wavelengths. nih.gov
The Neutral Form (HA): In acidic to moderately basic solutions, the neutral form of 5-(3-nitrophenyl)-1,3-diphenylformazane predominates.
The Anionic Form (A⁻): In more basic solutions, the NH proton is removed, forming the formazan anion. This results in a change in the electronic structure and, consequently, a different absorption spectrum.
By monitoring the absorbance at a specific wavelength while varying the pH, a titration curve can be generated. The inflection point of this curve corresponds to the pH at which the concentrations of the neutral and anionic forms are equal, which, by definition, is the pKa of the compound. researchgate.net The appearance of isosbestic points in the series of spectra recorded at different pH values is a strong indicator of a simple two-species equilibrium (HA ⇌ H⁺ + A⁻). jcsp.org.pk
Redox Chemistry and Electrochemical Behavior
General Redox Properties of Formazans
Formazans are intensely colored compounds that possess a characteristic atomic chain of -N=N-C=N-NH-. psu.edu This structure imparts significant redox activity, making them valuable as indicators in various chemical and biological reactions. psu.edudergipark.org.tr The most prominent redox reaction is their oxidation to form tetrazolium salts, a process that is often reversible. psu.edudergipark.org.tr
The general redox reaction can be summarized as: Formazan (B1609692) (colored) ⇌ Tetrazolium Salt (often colorless) + 2e⁻ + H⁺
This redox couple is fundamental to many of their applications. dergipark.org.tr The biological activity of formazans, for instance, is closely linked to their oxidation potentials and the mechanisms involved. psu.edutubitak.gov.tr The electron-donating or withdrawing nature of substituents on the phenyl rings significantly influences the redox potentials of the formazan molecule. psu.edu
Electrochemical Interconversion Between Formazans and Tetrazolium Salts
The interconversion between formazans and tetrazolium salts is a reversible redox process that can be controlled electrochemically. dergipark.org.tr The oxidation of a formazan leads to the formation of a tetrazolium salt through dehydrogenation and cyclization, a reaction often marked by the disappearance of the formazan's characteristic color. dergipark.org.trrsc.org This anodic oxidation can be performed to achieve a quantitative yield of the tetrazolium salt. rsc.org
Conversely, tetrazolium salts can be reduced back to their corresponding formazans. psu.edudergipark.org.tr This reduction is widely exploited in biological viability assays, where cellular enzymes, particularly dehydrogenases, reduce the tetrazolium salt to produce a colored formazan product. psu.educonicet.gov.ar This transformation from a tetrazolium salt to a formazan serves as a marker of metabolic activity. dergipark.org.trconicet.gov.ar
Advanced Electrochemical Studies
To probe the intricate details of the redox behavior of formazans like 5-(3-nitrophenyl)-1,3-diphenyl-formazan, advanced electrochemical techniques are employed. These methods provide quantitative data on the thermodynamics and kinetics of the electron transfer processes.
Cyclic voltammetry is a powerful tool for investigating the redox properties of formazans. Studies on nitrophenyl-substituted formazans, which are structurally related to the subject compound, have provided valuable insights into their oxidation and reduction potentials. tubitak.gov.trresearchgate.netnih.gov
For instance, the electrochemical properties of 1-(m-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan and 1-(p-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan have been investigated in dimethylsulfoxide (DMSO). tubitak.gov.tr The presence of electron-withdrawing nitro (NO₂) groups shifts the oxidation potentials to more anodic (positive) values compared to the unsubstituted 1,3,5-triphenylformazan (B1222628). tubitak.gov.tr The reduction of the nitro groups also presents distinct electrochemical signals. tubitak.gov.tr
A study on 3-(m-nitrophenyl)-1,5-diphenylformazan (MNF) in dimethyl sulfoxide (B87167) revealed a single sharp cathodic peak in its cyclic voltammogram, corresponding to a one-electron gain. nih.gov
Table 1: Electrochemical Potential Data for Selected Formazans
| Compound | Oxidation Potential (Eox1, V vs. Ag/AgCl) | Reduction Potential (Ered, V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| 1,3,5-Triphenylformazan (TPF) | 0.54 | -1.39 (one-electron gain) | DMSO/TBATFB | tubitak.gov.trnih.gov |
| 3-(m-nitrophenyl)-1,5-diphenylformazan (MNF) | Not specified | -1.15 (NO2 reduction) | DMSO | nih.gov |
| 1-(m-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan | 0.74 | -0.96 (NO2 reduction) | DMSO/TBATFB | tubitak.gov.tr |
| 1-(p-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan | 0.73 | -0.90 (NO2 reduction) | DMSO/TBATFB | tubitak.gov.tr |
Chronoamperometry and ultramicroelectrode voltammetry are complementary techniques used to further elucidate the electrochemical behavior of formazans. tubitak.gov.trresearchgate.netrsc.org CA involves stepping the electrode potential and monitoring the resulting current as a function of time, which provides information about the kinetics of the electrode process and the diffusion of the analyte. rsc.org
UMEs, with their small dimensions, offer advantages such as reduced capacitive currents and enhanced mass transport, allowing for more precise measurements of kinetic parameters and the study of fast electron transfer reactions. tubitak.gov.trresearchgate.net These techniques have been instrumental in determining key parameters for nitrophenyl-substituted formazans. tubitak.gov.trresearchgate.net
The combination of CV, CA, and UME studies allows for the accurate determination of the number of electrons (n) transferred during the redox process and the diffusion coefficient (D) of the formazan molecule. tubitak.gov.trresearchgate.net For example, using data from UME experiments and the Baranski equation, the diffusion coefficient and the number of electrons transferred for 3-(m-nitrophenyl)-1,5-diphenylformazan have been calculated. nih.gov
Table 2: Diffusion Coefficients and Electron Transfer Numbers for Selected Formazans
| Compound | Number of Electrons (n) | Diffusion Coefficient (D, cm2s-1) | Technique | Reference |
|---|---|---|---|---|
| 1,3,5-Triphenylformazan (TPF) | 1 (for reduction) | 2.1 x 10-6 | CV with UME | nih.gov |
| 3-(m-nitrophenyl)-1,5-diphenylformazan (MNF) | 1 (for NO2 reduction) | 1.8 x 10-6 | CV with UME | nih.gov |
| 1-(m-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan | 2 (for oxidation) | 3.16 x 10-6 | CV, UME, CA | tubitak.gov.tr |
| 1-(p-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan | 2 (for oxidation) | 3.20 x 10-6 | CV, UME, CA | tubitak.gov.tr |
Elucidation of Electrochemical Reaction Mechanisms (e.g., EC Mechanism)
Understanding the sequence of electron transfers and chemical steps is crucial for a complete picture of the redox behavior. For the formazan-tetrazolium salt system, the electrochemical reaction mechanism can be complex.
The oxidation of 1,3,5-triphenylformazan to its corresponding tetrazolium salt in acetonitrile (B52724) has been proposed to follow an e-c-P-e-(d) mechanism. rsc.org This notation indicates a sequence of an initial electron transfer (e), followed by a chemical step (c), a protonation step (P), a second electron transfer (e), and a final deprotonation step (d). The reverse process, the reduction of the tetrazolium salt to the formazan, is suggested to proceed via the opposite e-P-c-e pathway. rsc.org
In studies of nitrophenyl-substituted formazans, the reaction mechanism has often been identified as an EC mechanism . tubitak.gov.trresearchgate.net This signifies an electrochemical step (E) followed by an irreversible chemical reaction (C). The determination of this mechanism is typically based on diagnostic criteria from cyclic voltammetry, such as the variation of peak potentials with scan rate, as described by Nicholson and Shain. tubitak.gov.trresearchgate.net The specific chemical step following the initial electron transfer can vary depending on the formazan's structure and the experimental conditions.
Influence of Nitro Group and Phenyl Substituents on Redox Characteristics
The introduction of substituents onto the phenyl rings of the formazan skeleton significantly modulates its redox properties. The electronic nature and position of these substituents, particularly the strongly electron-withdrawing nitro (NO₂) group, play a pivotal role in determining the electrochemical behavior of the molecule. This section delves into the specific influences of the nitro group and the phenyl substituents on the redox characteristics of 5-(3-nitrophenyl)-1,3-diphenylformazan.
The redox behavior of formazans is a critical aspect of their chemistry, influencing their application in various fields, including as analytical reagents and potential therapeutic agents. The presence of a nitro group, a powerful electron-withdrawing substituent, profoundly impacts the electron density distribution within the formazan molecule, thereby altering its reduction and oxidation potentials.
Research employing cyclic voltammetry (CV) and chronoamperometry (CA) has provided detailed insights into the electrochemical processes of 1,3,5-triphenylformazan (TPF) and its nitro-substituted derivatives in aprotic media like dimethyl sulfoxide (DMSO). nih.gov These studies systematically evaluate how the position of the nitro group on the C-phenyl ring affects the electrochemical characteristics.
A comparative study of 1,3,5-triphenylformazan (TPF), 3-(p-nitrophenyl)-1,5-diphenylformazan (PNF), and 3-(m-nitrophenyl)-1,5-diphenylformazan (MNF) revealed distinct differences in their reduction potentials. nih.gov The presence of the nitro group, regardless of its position, facilitates the reduction of the formazan molecule compared to the unsubstituted TPF. This is attributed to the electron-withdrawing nature of the NO₂ group, which delocalizes the negative charge of the resulting radical anion, making the compound easier to reduce.
The electrochemical data indicates that the reduction mechanism can be dependent on the type and position of the substituent. tubitak.gov.tr For instance, in some substituted formazans, the electrochemical reaction follows an EC mechanism, where a reversible electron transfer (E) is followed by an irreversible chemical reaction (C). tubitak.gov.tr
The following table summarizes the key electrochemical data for 5-(3-nitrophenyl)-1,3-diphenylformazan (referred to as 3-(m-nitrophenyl)-1,5-diphenylformazan or MNF in the source literature) and its parent compound, 1,3,5-triphenylformazan (TPF), from cyclic voltammetry studies conducted in DMSO.
| Compound | Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) |
| 1,3,5-Triphenylformazan (TPF) | -1.45 | -1.37 |
| 5-(3-nitrophenyl)-1,3-diphenylformazan (MNF) | -1.10 (first reduction) | -1.03 (first oxidation) |
| -1.42 (second reduction) | -1.35 (second oxidation) | |
| Data sourced from Gökce et al. (2005). The potentials were measured in dimethyl sulfoxide containing 0.1 M TBAP as the supporting electrolyte. |
The data clearly illustrates that the introduction of a meta-nitro group to the C-phenyl ring makes the formazan significantly easier to reduce. The first cathodic peak potential for the nitro-substituted formazan is approximately 350 mV less negative than that of the unsubstituted TPF. This is a direct consequence of the electron-withdrawing resonance and inductive effects of the nitro group, which lower the energy of the lowest unoccupied molecular orbital (LUMO) of the formazan.
Furthermore, the electrochemical behavior of the nitro-substituted formazan is more complex, exhibiting two distinct, reversible one-electron reduction steps. nih.gov The first reduction is attributed to the formation of a radical anion localized on the nitrophenyl moiety. The second reduction step occurs at a potential similar to the reduction of the unsubstituted TPF, suggesting it corresponds to the reduction of the formazan ring itself. This indicates that the nitro group acts as the primary redox-active center in the initial reduction event.
Coordination Chemistry and Metal Complexation
Formazanates as Ligands in Transition Metal and Main Group Chemistry
Formazanates, the monoanionic form of formazans, are structurally similar to well-established ligands like β-diketiminates. However, the presence of a 1,2,4,5-tetraazapentadienyl (NNCNN) core in formazanates imparts unique characteristics. rsc.org They have been successfully employed to coordinate with a wide array of transition metals and main group elements. nih.gov The coordination chemistry of formazanates has been explored with alkali metals, as well as with elements from groups 7 through 13. nih.gov
The versatility of formazanate ligands stems from their highly delocalized π-systems, which contribute to their intense color and rich optoelectronic properties. nih.govrsc.org Furthermore, their low-lying frontier orbitals allow for the stabilization of reactive species and enable redox activity, a feature that is of great interest in the development of catalysts. nih.govrsc.org The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the formazan (B1609692) backbone. rsc.org
Modes of Coordination and Chelation Properties of Formazanate Ligands
Formazanate ligands are known for their coordinative flexibility, which arises from the presence of four nitrogen atoms in their backbone. This allows for the formation of various chelate ring sizes with a metal center, including four-, five-, and six-membered rings. nih.gov The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the formazan, and the reaction conditions. nih.gov
In symmetrical coordination modes, such as those resulting in four- and six-membered chelate rings, a high degree of electronic delocalization is typically observed within the formazanate backbone. nih.gov This is evidenced by bond lengths that are intermediate between single and double bonds. nih.gov In contrast, five-membered chelate rings often exhibit a more localized bonding picture, although this can be dependent on the specific ligand and metal. nih.gov The most common coordination mode for formazanates involves the formation of a six-membered chelate ring through the N1 and N5 nitrogen atoms.
Synthesis and Characterization of Metal Complexes with 5-(3-nitrophenyl)-1,3-diphenylformazan (or its Formazanate)
The synthesis of metal complexes with 5-(3-nitrophenyl)-1,3-diphenylformazan typically involves the deprotonation of the formazan to its corresponding formazanate anion, which then coordinates to the metal ion. This can be achieved by reacting the formazan with a suitable metal salt in the presence of a base.
The synthesis of divalent metal complexes with substituted formazans is well-documented. For instance, Ni(II) complexes of formazans bearing a nitro group on one of the phenyl rings have been prepared and characterized. nih.gov The general procedure involves the reaction of the formazan with a Ni(II) salt, such as nickel(II) acetate, in a suitable solvent. nih.gov Depending on the steric bulk of the substituents on the formazan, either mononuclear complexes of the type NiL₂ or binuclear hydroxo-bridged species can be formed. nih.gov
While specific synthesis details for the Cu(II), Zn(II), Cd(II), and Pb(II) complexes of 5-(3-nitrophenyl)-1,3-diphenylformazan are not extensively reported in the literature, general synthetic strategies for related formazan complexes can be applied. These typically involve the reaction of the formazan with the corresponding metal salt (e.g., Cu(NO₃)₂, ZnCl₂, Cd(NO₃)₂, Pb(NO₃)₂) in a solvent like ethanol (B145695) or methanol, often with the addition of a base to facilitate deprotonation of the ligand. nih.govresearchgate.netmdpi.comdoaj.org
Table 1: General Synthetic Approaches for Divalent Metal Formazanate Complexes
| Metal Ion | Typical Precursor | General Reaction Conditions |
| Cu(II) | Cu(NO₃)₂·3H₂O | Reaction with the ligand in a 1:2 molar ratio in an ethanol/water mixture. doaj.org |
| Ni(II) | Ni(CH₃COO)₂·4H₂O | Reaction with the ligand in a suitable solvent, sometimes leading to different products based on solvent. rsc.org |
| Zn(II) | ZnCl₂ | Reaction with the deprotonated ligand, often prepared using a base like NaH. researchgate.net |
| Cd(II) | Cd(NO₃)₂·4H₂O | Hydrothermal synthesis with the ligand. researchgate.net |
| Pb(II) | Pb(NO₃)₂ | Reaction in a branched tube with the ligand in a solvent like ethanol or methanol. researchgate.net |
Characterization of these complexes would typically involve techniques such as elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy to confirm the coordination of the ligand to the metal center.
The stoichiometry of formazan-metal complexes is often found to be 1:2 (metal:ligand), particularly for divalent metal ions. researchgate.net This results in the formation of bis(formazanate) metal complexes. The stability of these complexes is influenced by several factors, including the nature of the metal ion and the electronic properties of the substituents on the formazan ligand.
The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions, generally holds for formazan complexes. This series predicts the stability order to be Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring of 5-(3-nitrophenyl)-1,3-diphenylformazan is expected to influence the basicity of the ligand and, consequently, the stability of its metal complexes. Generally, electron-withdrawing groups decrease the basicity of the ligand, which can lead to lower stability constants for the resulting metal complexes.
Spectroscopic and Electrochemical Properties of Formazan-Metal Complexes
The spectroscopic properties of formazan-metal complexes are dominated by intense charge-transfer bands in the visible region, which are responsible for their characteristic colors. The position of the maximum absorption (λmax) is sensitive to the nature of the metal ion and the substituents on the formazan ligand. For Ni(II) complexes of formazans with a nitro group on the 3-phenyl ring, a broad absorption band is observed in the visible spectrum. nih.gov
The electrochemical properties of these complexes are of particular interest due to the redox-active nature of the formazanate ligand. Cyclic voltammetry studies on Ni(II) complexes of formazans with a nitro group at the 3-phenyl position have shown that the oxidation and reduction potentials are influenced by the position of the nitro group. nih.gov The peak potentials for the first oxidation (Eox1) were observed to shift to more anodic potentials in the free formazans and to more cathodic potentials in their Ni(II) complexes compared to unsubstituted analogs. nih.gov A correlation between the absorption and electrochemical properties has also been noted. nih.gov The electrochemical behavior of 3-(m-nitrophenyl)-1,5-diphenylformazan has also been studied, providing insight into the redox properties of the free ligand.
Table 2: Electrochemical Data for a Related Nitro-Substituted Formazan and its Ni(II) Complex
| Compound | Eox1 (V) | Ered1 (V) |
| 1-(m-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan | +1.20 | -0.85 |
| Ni(II) complex of 1-(m-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan | +1.10 | -1.05 |
| Data from a study on related compounds, potentials vs. Ag/AgCl. nih.gov |
Role of Formazan Ligand Structural Variation in Complex Properties
The structural variation of the formazan ligand plays a crucial role in determining the properties of the resulting metal complexes. The introduction of different substituents on the N-aryl rings or the C-meso position allows for the fine-tuning of the steric and electronic properties of the ligand. rsc.org
The presence of the electron-withdrawing nitro group in 5-(3-nitrophenyl)-1,3-diphenylformazan significantly influences the electronic properties of the ligand and its metal complexes. This substituent makes the ligand a better π-acceptor and influences the energy of the frontier molecular orbitals. As observed in electrochemical studies of related compounds, the nitro group affects the oxidation and reduction potentials of both the free formazan and its metal complexes. nih.gov This modification of the electronic structure can have a profound impact on the catalytic activity and photophysical properties of the complexes. For instance, the electron-withdrawing nature of the nitro group can stabilize the metal center in lower oxidation states and can also influence the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions observed in the electronic spectra.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry for studying formazan (B1609692) derivatives due to its favorable balance of accuracy and computational cost.
The initial step in most computational analyses is the optimization of the molecular geometry to find the most stable, lowest-energy structure. For 5-(3-nitrophenyl)-1,3-diphenylformazan, this involves using a selected DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or cc-pVDZ. rsc.org The process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. The resulting equilibrium structure for formazans typically features a characteristic quasi-aromatic six-membered ring formed by an intramolecular hydrogen bond. The planarity of this ring and the orientation of the phenyl and nitrophenyl substituents are key parameters determined through this optimization.
Understanding the electronic structure is crucial for predicting a molecule's reactivity and photophysical properties. DFT calculations provide detailed information on the distribution of electrons within the molecule.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. nih.gov This reveals the molecule's polarity and identifies electrophilic and nucleophilic sites. The nitrogen atoms of the formazan chain and the oxygen atoms of the nitro group are expected to carry significant negative charges, while the hydrogen atom involved in the intramolecular bond is highly positive.
Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data based on typical DFT calculation results for similar aromatic nitro compounds.
| Parameter | Energy (eV) | Description |
| HOMO | -6.25 | Highest Occupied Molecular Orbital; primarily located on the formazan chain. |
| LUMO | -3.10 | Lowest Unoccupied Molecular Orbital; significant contribution from the nitrophenyl ring. |
| Energy Gap (ΔE) | 3.15 | Indicates the energy required for the lowest electronic transition. |
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net After geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields the wavenumbers and intensities of the fundamental vibrational modes. nih.gov The predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for direct comparison with experimental spectra. researchgate.net This aids in the assignment of spectral bands to specific molecular motions, such as N-H stretching, C=N stretching, N=N asymmetric stretching, and the symmetric and asymmetric stretches of the NO₂ group. nih.govresearchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table shows typical frequency ranges for the principal vibrational modes of 5-(3-nitrophenyl)-1,3-diphenylformazan as predicted by DFT calculations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3450 | Stretching of the nitrogen-hydrogen bond within the chelate ring. nih.gov |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of carbon-hydrogen bonds on the phenyl rings. nih.gov |
| N=N Asymmetric Stretch | ~1540 | Asymmetric stretching of the central azo group. |
| NO₂ Asymmetric Stretch | ~1530 | Asymmetric stretching of the nitro group. |
| NO₂ Symmetric Stretch | ~1350 | Symmetric stretching of the nitro group. |
| C=N Stretch | ~1250 | Stretching of the carbon-nitrogen double bond in the formazan chain. |
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters provide a powerful method for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com Calculations are typically performed using functionals like B3LYP or PBE0 with a suitable basis set. nih.govnih.gov The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing these predicted shifts with experimental data can help confirm the correct structure, especially in cases of tautomerism or complex isomerism. rsc.orgnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
To investigate the electronic absorption properties, Time-Dependent DFT (TD-DFT) is the method of choice. cecam.org TD-DFT calculates the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states. researchgate.net This allows for the theoretical prediction of the UV-Visible absorption spectrum. For 5-(3-nitrophenyl)-1,3-diphenylformazan, TD-DFT calculations can identify the nature of the electronic transitions, such as π → π* transitions associated with the conjugated system of the phenyl rings and formazan chain, and n → π* transitions involving the lone pairs on the nitrogen atoms. tubitak.gov.tr The presence of the nitrophenyl group is expected to induce low-energy charge-transfer transitions. nih.gov Solvent effects can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM) to provide more realistic predictions of spectra in solution. tubitak.gov.tr
Ab Initio Studies of Tautomerism, Conformational Preferences, and Intramolecular Hydrogen Bonding
While DFT is widely used, higher-level ab initio methods, which are based on first principles without empirical parameterization, can provide benchmark data for specific properties.
Tautomerism and Conformational Preferences: Formazans can exist in different tautomeric and conformational forms. Ab initio calculations can be used to determine the relative energies and stabilities of these different isomers in the gas phase. researchgate.netresearchgate.net For 5-(3-nitrophenyl)-1,3-diphenylformazan, this includes evaluating the stability of different rotamers arising from the rotation of the phenyl and nitrophenyl rings.
Intramolecular Hydrogen Bonding (IHB): The IHB is a defining feature of the formazan structure. Ab initio methods can be used to rigorously characterize the strength and nature of this bond. osti.govnih.gov Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be applied to the calculated wavefunction to quantify the bond's strength, electron density at the bond critical point, and the degree of covalent versus electrostatic character. nih.gov These studies consistently show a strong, resonance-assisted hydrogen bond that is crucial for the planarity and stability of the formazan chelate ring.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and conformational flexibility of a molecule like 5-(3-nitrophenyl)-1,3-diphenyl-formazan.
In a typical MD simulation, the formazan molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation tracks the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. This data allows researchers to analyze various dynamic properties:
Conformational Analysis: Formazans can exist in several geometric configurations (e.g., EZZ, EEZ, EEE) due to the arrangement around the N-N, N-C, and C-N bonds of the azo-hydrazone chain. dergipark.org.tr MD simulations can explore the potential energy landscape of these conformers, identifying the most stable structures and the energy barriers for conversion between them.
Solvent Effects: The simulation can show how the formazan derivative interacts with surrounding solvent molecules, providing information on its solvation shell and how water molecules influence its structure and flexibility.
Vibrational Modes: Analysis of atomic motions during the simulation can reveal the principal modes of vibration within the molecule, which can be correlated with experimental spectroscopic data.
Stability of Complexes: When studying the interaction of the formazan with another molecule (e.g., a protein), MD simulations are crucial for assessing the stability of the resulting complex over time. semanticscholar.org They can reveal how the ligand and receptor adapt to each other's presence and whether the initial binding pose is maintained.
These simulations provide a detailed, time-resolved view of the molecule's behavior that is often inaccessible through experimental methods alone.
Molecular Docking and Binding Energy Calculations (e.g., MM/PBSA)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ugm.ac.idnih.govresearchgate.net This method is instrumental in drug discovery for screening potential inhibitors and understanding their interaction mechanisms. For 5-(3-nitrophenyl)-1,3-diphenyl-formazan, docking could be used to predict its binding mode within the active site of a target enzyme.
Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed to calculate the binding free energy of the ligand-receptor complex. nih.govnih.gov This calculation provides a more accurate estimation of the binding affinity than docking scores alone. The MM/PBSA method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov
The binding free energy (ΔG_bind) is typically calculated as the sum of several components:
ΔE_MM (Molecular Mechanics Energy): The gas-phase interaction energy between the protein and ligand, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions. semanticscholar.orgnih.gov
ΔG_solv (Solvation Free Energy): The energy change associated with transferring the molecules from a vacuum to the solvent. This term is composed of a polar (ΔG_PB) and a non-polar (ΔG_SA) component. semanticscholar.orgnih.gov The polar part is calculated using the Poisson-Boltzmann (PB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). semanticscholar.orgnih.gov
The results of such a calculation provide a detailed breakdown of the forces driving the binding interaction. For instance, a hypothetical MM/PBSA calculation for 5-(3-nitrophenyl)-1,3-diphenyl-formazan binding to a target protein might yield the results shown in the table below.
| Energy Component | Value (kJ/mol) |
| Van der Waals Energy (ΔE_vdW) | -185.5 |
| Electrostatic Energy (ΔE_elec) | -75.2 |
| Molecular Mechanics Energy (ΔE_MM) | -260.7 |
| Polar Solvation Energy (ΔG_PB) | 110.4 |
| Non-polar Solvation Energy (ΔG_SA) | -19.8 |
| Total Binding Free Energy (ΔG_bind) | -170.1 |
| This interactive table contains hypothetical data for illustrative purposes. |
From these results, it is evident that van der Waals interactions are the primary driving force for binding, with a significant contribution from electrostatic interactions as well. semanticscholar.org The positive polar solvation energy indicates that the desolvation of polar groups upon binding is energetically unfavorable, a common finding in binding energy calculations. semanticscholar.orgnih.gov
Theoretical Investigations of Reaction Mechanisms (e.g., Formazan Formation, Redox Processes)
Computational chemistry is also used to elucidate the mechanisms of chemical reactions, including the formation of formazans and their subsequent redox processes.
Formazan Formation: The standard synthesis of triaryl formazans involves the coupling of an aryl diazonium salt with an arylhydrazone. dergipark.org.tr For 5-(3-nitrophenyl)-1,3-diphenyl-formazan, this would typically proceed via the reaction of a phenyldiazonium salt with benzaldehyde (B42025) 3-nitrophenylhydrazone. Theoretical studies can model this reaction pathway to:
Calculate the activation energies for each step.
Identify the structure of transition states and intermediates.
These investigations help to understand the factors influencing the reaction rate and yield, confirming the proposed mechanism. rsc.org
Redox Processes: The formazan/tetrazolium couple represents a significant redox system. dergipark.org.tr Formazans can be oxidized to form tetrazolium salts, and this process is reversible through the action of reducing agents. dergipark.org.tr This redox activity is the basis for many cell viability assays (e.g., MTT assay), where cellular enzymes reduce a tetrazolium salt to a colored formazan. core.ac.uknih.govnih.gov
Theoretical studies can investigate these redox processes by:
Calculating the reduction potentials of the tetrazolium salt and the oxidation potentials of the formazan.
Modeling the electron transfer process, for example, from a biological reductant like NAD(P)H to the tetrazolium ring. nih.gov
Analyzing how substituents, such as the 3-nitro group on the phenyl ring, affect the electronic structure and, consequently, the redox potential of the molecule. The electron-withdrawing nature of the nitro group is expected to make the corresponding tetrazolium salt easier to reduce.
These theoretical insights are invaluable for designing new formazan-based probes and understanding their behavior in chemical and biological systems. nih.govmdpi.com
Derivatization Strategies and Structure Property Relationships
Synthetic Approaches for Modifying the Formazan (B1609692) Scaffold
The synthesis of formazan derivatives, including 5-(3-nitrophenyl)-1,3-diphenyl-formazan, can be achieved through several established synthetic routes. These methods allow for the introduction of a wide variety of substituents onto the aryl rings and the central carbon atom of the formazan core.
Key synthetic strategies include:
Coupling of Hydrazones with Diazonium Salts : This is a widely used method for preparing both symmetrical and asymmetrical formazans. nih.gov The process involves reacting an aldehyde hydrazone, such as benzaldehyde (B42025) phenylhydrazone, with a diazonium salt derived from a substituted amine. nih.govnih.gov For the title compound, this would involve the coupling of benzaldehyde phenylhydrazone with the diazonium salt of 3-nitroaniline (B104315).
Coupling of Active Methylene (B1212753) Compounds : This method involves the reaction of a compound with an active methylene group (e.g., cyanoacetic acid or nitromethane) with two equivalents of a diazonium salt. psu.eduresearchgate.net While effective, this approach typically yields symmetrical formazans. nih.gov The synthesis of 3-nitroformazans has been accomplished using nitromethane (B149229) in place of cyanoacetic acid. researchgate.net
Post-Synthesis Modification : Existing formazan molecules can be chemically altered to introduce new functional groups. dergipark.org.tr This includes reactions such as the hydrolysis of ester groups to carboxylic acids, the reduction of nitro groups (like the one in 5-(3-nitrophenyl)-1,3-diphenyl-formazan) to amino groups, and the esterification of carboxylic acids. dergipark.org.tr
The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. For instance, attempts to synthesize 3-nitroformazans bearing bulky N-substituents have been reported as unsuccessful under certain conditions, highlighting the influence of steric factors on the reaction's feasibility. researchgate.net
Table 1: Overview of Synthetic Strategies for Formazan Derivatization
| Strategy | Description | Typical Reactants | Outcome | Reference |
| Hydrazone Coupling | A versatile method where a pre-formed hydrazone is coupled with a diazonium salt. | Aldehyde hydrazones, diazonium salts | Symmetrical or asymmetrical formazans | nih.gov, nih.gov |
| Active Methylene Coupling | An active methylene compound reacts with two moles of a diazonium salt. | Aryl diazonium chlorides, compounds like nitromethane or cyanoacetic acid | Typically symmetrical formazans | psu.edu, researchgate.net, nih.gov |
| Post-Synthesis Modification | Chemical transformation of functional groups on a pre-existing formazan scaffold. | Formazan with functional groups (e.g., -NO2, -COOR), reducing or hydrolyzing agents | Modified formazan derivatives | dergipark.org.tr |
Systematics of Substituent Effects on Formazan Properties
The introduction of different functional groups onto the phenyl rings of the formazan scaffold systematically alters its physicochemical properties. These changes are primarily governed by the electronic and steric nature of the substituents.
The electronic nature of substituents significantly impacts the absorption spectra, stability, and reactivity of formazans. The 3-nitrophenyl group in the title compound serves as a potent electron-withdrawing group (EWG).
Effect on Absorption Spectra : The color of formazans is due to π-π* transitions within the delocalized electronic system. psu.edu The presence of EWGs or electron-donating groups (EDGs) on the N-phenyl rings can modify the energy of the frontier molecular orbitals (HOMO and LUMO), thus shifting the maximum absorption wavelength (λmax).
Electron-Withdrawing Groups (EWGs) : Groups like the nitro (–NO₂) and carboxyl (–COOH) groups tend to cause a hypsochromic (blue) shift in the λmax, moving the absorption to a shorter wavelength. researchgate.net This is attributed to the stabilization of the ground electronic state more than the excited state. psu.edu
Electron-Donating Groups (EDGs) : Conversely, EDGs such as methoxy (B1213986) (–OCH₃) or alkyl groups generally produce a bathochromic (red) shift, moving the absorption to a longer wavelength. researchgate.net
Effect on Stability : Substituents also influence the stability of the formazan molecule. The presence of various substituents has been shown to affect the electron charge density and dipole moment of the molecule compared to the unsubstituted parent formazan. psu.edu
Table 2: Influence of Substituent Electronic Effects on Formazan Properties
| Substituent Type | Example Groups | Effect on λmax | Reason | Reference |
| Electron-Withdrawing | -NO₂, -COOH, -Cl | Hypsochromic Shift (Blue Shift) | Stabilization of ground state orbitals | researchgate.net |
| Electron-Donating | -OCH₃, -CH₃ | Bathochromic Shift (Red Shift) | Destabilization of ground state orbitals relative to excited state | researchgate.net |
Steric Effects of Substituents
Steric hindrance plays a crucial role in determining the three-dimensional structure and reactivity of formazans.
Molecular Configuration : X-ray diffraction studies show that formazans can exist in several configurations, with the EZZ isomer being particularly common. psu.edudergipark.org.tr The stability of this isomer is largely determined by the steric bulk of the substituent at the central (C3) carbon atom. psu.edudergipark.org.tr For 1,3,5-triaryl formazans, the bulky phenyl group at C3 favors the EZZ configuration, which is further stabilized by a strong intramolecular hydrogen bond between the N-H of the hydrazone group and a nitrogen atom of the azo group, forming a stable six-membered chelate ring. psu.edudergipark.org.tr
Synthetic Feasibility : Steric effects can also impact synthetic outcomes. For example, the presence of bulky groups on the N-aryl rings can hinder the synthetic process. It was noted that even ortho-methyl groups on the N-phenyl rings can cause the failure of certain synthetic routes for 3-nitroformazans. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies are computational methods used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. These models are valuable for predicting the properties of new derivatives without the need for synthesis and experimental testing.
The methodology for a QSPR study typically involves:
Data Set Generation : A series of formazan derivatives with known experimental properties is selected.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, topological properties), are calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net
Model Development : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation linking the descriptors to the property of interest. digitaloceanspaces.com
Model Validation : The predictive power of the QSPR model is rigorously tested.
For formazans, a direct correlation has been established between the Hammett substituent coefficients (a descriptor for the electronic effect of a substituent) and the observed shift in the maximum absorption wavelength (Δλmax). researchgate.net Furthermore, computational studies using Time-Dependent DFT (TD-DFT) have been employed to understand the electronic transitions and absorption spectra of formazan derivatives, providing insight into the effects of various substituents. researchgate.netresearchgate.net These computational approaches are essential for rationally designing novel formazan compounds, like derivatives of 5-(3-nitrophenyl)-1,3-diphenyl-formazan, with desired optical or biological properties. nih.gov
Table 3: Components of a QSPR Study for Formazan Derivatives
| Component | Description | Example for Formazans | Reference |
| Property to Predict | The experimental value to be modeled. | Maximum absorption wavelength (λmax), biological activity. | researchgate.net, nih.gov |
| Molecular Descriptors | Numerical values representing molecular structure. | Hammett coefficients, HOMO/LUMO energies, dipole moment. | psu.edu, researchgate.net |
| Computational Method | Software and theory level used to calculate descriptors. | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT). | researchgate.net, researchgate.net |
| Statistical Model | The mathematical equation linking descriptors and property. | Linear regression, Multiple Linear Regression (MLR). | researchgate.net, digitaloceanspaces.com |
Advanced Research Perspectives
Exploration in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. The ability of 5-(3-nitrophenyl)-1,3-diphenylformazan to engage in these interactions positions it as a compound of interest for creating complex, functional molecular systems.
Host-guest chemistry involves the formation of unique complexes between a large "host" molecule and a smaller "guest" molecule or ion. nih.gov The deprotonated form of formazan (B1609692), known as formazanate, is an excellent ligand for various metal ions. The formazanate of 5-(3-nitrophenyl)-1,3-diphenyl- can act as a "guest" that selectively binds to "host" metal ions.
The coordination is primarily facilitated by the nitrogen atoms of the characteristic NNCNN backbone of the formazanate, which can form stable chelate rings with a metal center. nih.gov The substituents on the formazan—the two phenyl groups and the electron-withdrawing nitrophenyl group—play a crucial role in modulating the electronic properties, stability, and solubility of the resulting metal complex. This allows for the tuning of recognition properties, enabling the formazanate to selectively bind with specific metal ions based on their size, charge, and coordination preferences. These host-guest complexes are foundational for developing new materials and sensors. nih.gov
Table 1: Principles of Formazanate-Based Host-Guest Systems
| Feature | Role in Molecular Recognition |
|---|---|
| Formazanate Backbone | Acts as a monoanionic, multidentate ligand (guest). |
| Nitrogen Atoms | Serve as the primary coordination sites for binding host metal ions. |
| Metal Ion | Functions as the host, templating the formation of the complex. |
| Aromatic Substituents | Influence the electronic density of the ligand, affecting the stability and selectivity of the host-guest complex. |
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. aps.org The planar nature of the formazan core in 5-(3-nitrophenyl)-1,3-diphenylformazan, combined with its multiple aromatic rings, promotes the formation of well-defined supramolecular architectures.
The primary driving forces for the self-organization of this molecule include:
π-π Stacking: The flat, electron-rich surfaces of the phenyl and nitrophenyl rings can stack on top of each other, leading to the formation of columnar or layered structures.
Hydrogen Bonding: The N-H group of the formazan chain and the oxygen atoms of the nitro group can act as hydrogen bond donors and acceptors, respectively, providing directionality and stability to the assembled structure.
Dipole-Dipole Interactions: The polar nitro group introduces significant dipole moments that can guide the arrangement of molecules into predictable patterns.
These interactions enable the molecule to spontaneously form larger, organized assemblies, a key feature for the bottom-up fabrication of novel nanomaterials. rsc.org
Development of Chemosensors and Analytical Reagents based on Formazan Chemistry
The intense color and metal-binding capabilities of formazans make them highly suitable for use as analytical reagents. researchgate.net 5-(3-nitrophenyl)-1,3-diphenylformazan can be leveraged to create selective and sensitive systems for detecting specific chemical species.
An ion-selective electrode (ISE) is a sensor that measures the activity of a specific ion in a solution. vernier.com Its core component is a membrane containing an ionophore—a molecule that selectively binds the target ion. youtube.com A stable metal complex of 5-(3-nitrophenyl)-1,3-diphenylformazan can serve as an effective ionophore in an ISE.
To construct such an electrode, a water-insoluble complex of the formazan with a target metal ion (e.g., copper(II) or lead(II)) would be embedded into a polymeric membrane, typically made of PVC. When the electrode is immersed in a sample solution, an equilibrium is established where the target ions from the sample partition into the membrane by interacting with the formazanate ionophore. This process generates an electrical potential difference across the membrane that is proportional to the concentration of the target ion in the sample. youtube.com The selectivity of the electrode is determined by the specific affinity of the formazanate ligand for the target metal ion over other interfering ions.
Table 2: Components of a Hypothetical ISE Based on a Formazan Complex
| Component | Material/Compound | Function |
|---|---|---|
| Ionophore | Metal complex of 5-(3-nitrophenyl)-1,3-diphenylformazanate | Selectively binds the target analyte ion. |
| Membrane Matrix | Poly(vinyl chloride) (PVC) | Provides a stable, water-insoluble support for the ionophore. |
| Plasticizer | e.g., Dioctyl phthalate | Ensures membrane flexibility and ion mobility. |
| Internal Solution | A solution containing a fixed concentration of the target ion (e.g., 0.1 M KCl for a K+ ISE). youtube.com | Provides a stable reference potential inside the electrode. |
| Internal Reference Electrode | Ag/AgCl wire | Measures the potential of the internal solution. |
Chromogenic reagents are compounds that undergo a distinct color change in the presence of a specific analyte, enabling its visual or spectrophotometric detection. Formazans are well-known for their intense colors, which arise from the extended π-conjugated system in their molecular structure. nih.gov
The compound 5-(3-nitrophenyl)-1,3-diphenylformazan possesses a characteristic color. Upon complexation with a metal ion, the electronic structure of the formazan's delocalized system is perturbed. This alteration of electron distribution changes the energy of the molecule's electronic transitions, resulting in a shift in its maximum absorption wavelength (λmax) and a corresponding visible color change. This phenomenon, known as a chromogenic shift, forms the basis of a simple and effective colorimetric sensor. The specificity of the sensor is dictated by which metal ions can induce a significant and unique color change upon binding to the formazan.
Table 3: Principle of Chromogenic Detection
| State | Description | Observed Property |
|---|---|---|
| Free Formazan | 5-(3-nitrophenyl)-1,3-diphenylformazan in solution. | Exhibits its native color (e.g., Color A) with a specific absorption maximum (λmax1). |
| Complexed Formazan | Formazanate forms a complex with a target metal ion. | The electronic structure is altered, resulting in a new color (Color B) and a shifted absorption maximum (λmax2). |
| Detection Principle | The change from Color A to Color B indicates the presence of the target ion. The intensity of Color B is proportional to the ion's concentration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
